Ethyl 2-formylbenzoate
Overview
Description
Ethyl 2-formylbenzoate is an organic compound with the chemical formula C10H10O3. It is a yellowish liquid with a sweet, fruity odor. This compound is commonly used in the pharmaceutical, chemical, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formylbenzoate can be synthesized through the esterification of 2-formylbenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and distillation columns to separate and purify the product. The use of integrated batch reactive distillation columns has been shown to improve the yield and purity of ethyl benzoate, which is a related compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-formylbenzoic acid.
Reduction: Ethyl 2-hydroxymethylbenzoate.
Substitution: Ethyl 2-(substituted)benzoate derivatives.
Scientific Research Applications
Ethyl 2-formylbenzoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential role in drug development, particularly in the treatment of cancer and inflammation.
Medicine: Research has explored its use in developing pharmaceuticals with specific biological activities.
Industry: It is used in the production of fragrances and flavoring agents due to its sweet, fruity odor.
Mechanism of Action
The mechanism of action of ethyl 2-formylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to more active compounds that exert their effects by binding to specific receptors or enzymes. The formyl group can undergo various chemical transformations, leading to the formation of metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 2-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYZISJXVKSMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449182 | |
Record name | Ethyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34046-43-0 | |
Record name | Ethyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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